![molecular formula C22H21N5O3S B2541271 N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896318-44-8](/img/structure/B2541271.png)
N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical entity that appears to be a derivative of triazole, a class of heterocyclic compounds. Triazoles are known for their various biological activities, which include antiviral properties. The presence of methoxyphenyl groups suggests potential interactions with biological systems, possibly affecting the compound's solubility and bioavailability.
Synthesis Analysis
The synthesis of related triazole derivatives has been reported in the literature. For instance, the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives involved the use of 1H NMR, IR, and elemental analysis to confirm the structures of the synthesized compounds . Although the exact synthesis route for the compound is not detailed in the provided papers, it is likely that similar analytical techniques would be employed to confirm the structure of the final product.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. This core structure is often modified with various substituents that can alter the compound's chemical and biological properties. In the case of the compound under analysis, the presence of methoxyphenyl and pyrrolyl groups attached to the triazole ring would influence its molecular interactions and stability .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the triazole ring. The sulfanyl group (-S-) present in the compound suggests that it could engage in reactions involving thiol groups, potentially leading to the formation of disulfides or conjugation with other sulfur-containing molecules. The methoxy groups may also undergo demethylation under certain conditions, altering the compound's properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of methoxy groups typically increases the solubility of these compounds in organic solvents, which could be beneficial for their application in biological systems. The compound's stability, reactivity, and interaction with biological targets would be key factors in determining its potential as a therapeutic agent .
科学的研究の応用
Modification and Anticancer Potential
Compounds similar to the specified chemical have been modified to enhance their anticancer effects. For example, replacing the acetamide group with an alkylurea moiety in certain compounds has been shown to retain antiproliferative activity while reducing acute oral toxicity. This suggests potential applications in developing more effective and safer anticancer agents (Xiao-meng Wang et al., 2015).
Antimicrobial Applications
Derivatives of similar chemical structures have been synthesized and evaluated for their antimicrobial activities. The synthesis involves condensation reactions and the compounds have been tested against various bacterial and fungal strains, indicating potential use in treating microbial infections (B. MahyavanshiJyotindra et al., 2011).
Enzyme Inhibition for Neurodegenerative Diseases
Research on similar compounds has shown inhibitory activities against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases such as Alzheimer's and glaucoma. This suggests potential applications in designing drugs for these conditions (N. Virk et al., 2018).
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-29-18-10-8-17(9-11-18)23-20(28)15-31-22-25-24-21(27(22)26-12-3-4-13-26)16-6-5-7-19(14-16)30-2/h3-14H,15H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWATIYLCLQQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541188.png)
![8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2541191.png)
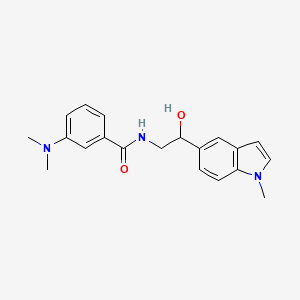
![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,1-dioxothiolan-3-yl)hexanamide](/img/structure/B2541196.png)
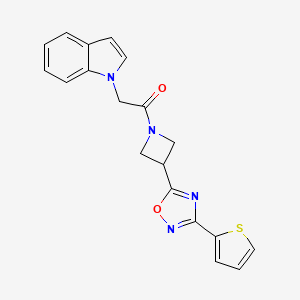
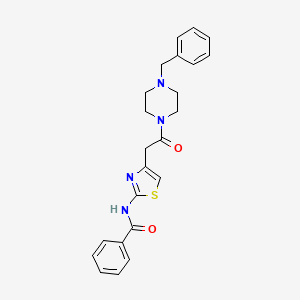
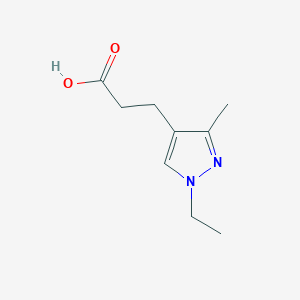
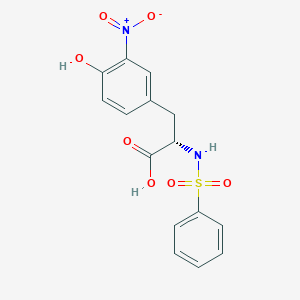
![N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2541205.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2541207.png)
![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)

![[(2S,3R)-1-Methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea](/img/structure/B2541211.png)